molecular formula C6H6N2O2S B1598417 2-(Methylthio)-5-nitropyridine CAS No. 20885-21-6

2-(Methylthio)-5-nitropyridine

Cat. No. B1598417
CAS RN: 20885-21-6
M. Wt: 170.19 g/mol
InChI Key: SUATXLIQPPUGPW-UHFFFAOYSA-N
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Patent
US09221793B2

Procedure details

To a solution of sodium thiomethoxide in THF (53 mL) and H2O (20 mL) cooled to 0° C. was added 2-chloro-5-nitropyridine (LXV) (5.09 g, 32.09 mmol). The reaction was warmed to room temperature and stirred for 2 hrs. The reaction was poured into ice water and stirred for 10 minutes, filtered, washed with water, dried under vacuum to yield 2-(methylthio)-5-nitropyridine (CVII) as a yellow solid (5.14 g, 30.20 mmol, 94.1%). 1H NMR (DMSO-d6) δ ppm 2.62 (s, 3H), 7.57 (d, J=8.9 Hz, 1H), 8.38 (d, J=8.9 Hz, 1H), 9.22 (d, J=2.7 Hz, 1H); ESIMS found for C6H6N2O2S m/z 171.1 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].Cl[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][N:6]=1>C1COCC1.O>[CH3:1][S:2][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
53 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.09 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.2 mmol
AMOUNT: MASS 5.14 g
YIELD: PERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.